5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core substituted with a brominated ethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxybenzylamine to form 5-bromo-2-ethoxybenzylamine. This intermediate is then reacted with 1,3-dihydro-2H-benzimidazol-2-one under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
- Methyl 2-amino-5-bromobenzoate
Uniqueness
Compared to similar compounds, 5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern and the presence of both bromine and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16BrN3O2 |
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Molecular Weight |
362.22 g/mol |
IUPAC Name |
5-[(5-bromo-2-ethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C16H16BrN3O2/c1-2-22-15-6-3-11(17)7-10(15)9-18-12-4-5-13-14(8-12)20-16(21)19-13/h3-8,18H,2,9H2,1H3,(H2,19,20,21) |
InChI Key |
UHFPPKITRSEDQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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